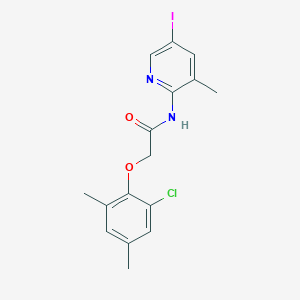![molecular formula C22H15N3O5 B3515757 1-{3-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENOXY]PHENYL}-1-ETHANONE](/img/structure/B3515757.png)
1-{3-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENOXY]PHENYL}-1-ETHANONE
Overview
Description
1-{3-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENOXY]PHENYL}-1-ETHANONE is a complex organic compound that features a nitro group, a phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENOXY]PHENYL}-1-ETHANONE typically involves multiple steps. One common method includes the formation of the oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids. The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction. The nitro group is usually added through nitration using concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-{3-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENOXY]PHENYL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenyl and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing agents: Potassium permanganate and chromium trioxide.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce carboxyl or hydroxyl groups.
Scientific Research Applications
1-{3-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENOXY]PHENYL}-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and fluorescent dyes.
Mechanism of Action
The mechanism of action of 1-{3-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENOXY]PHENYL}-1-ETHANONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxadiazole ring may also play a role in binding to biological targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
1-{3-[2-NITRO-4-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)PHENOXY]PHENYL}-1-ETHANONE: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
1-{3-[2-NITRO-4-(5-PHENYL-1,3,4-TRIAZOL-2-YL)PHENOXY]PHENYL}-1-ETHANONE: Contains a triazole ring, offering different chemical properties.
Uniqueness
1-{3-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENOXY]PHENYL}-1-ETHANONE is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the design of fluorescent probes and advanced materials .
Properties
IUPAC Name |
1-[3-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c1-14(26)16-8-5-9-18(12-16)29-20-11-10-17(13-19(20)25(27)28)22-24-23-21(30-22)15-6-3-2-4-7-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAINXNZZJLJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid](/img/structure/B3515674.png)
![1-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B3515688.png)
![N-[(2-iodophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B3515694.png)
![5-chloro-2-methoxy-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3515701.png)
![N-(2-{[2-(2-bromo-4-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B3515715.png)
![1,1'-{1-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B3515719.png)

![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3515734.png)
![2-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B3515743.png)
![N-[2-(azepane-1-carbonyl)phenyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B3515748.png)

![2-[(4-chlorophenyl)thio]-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B3515762.png)

![Methyl 2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carbonyl]amino]acetate](/img/structure/B3515777.png)
